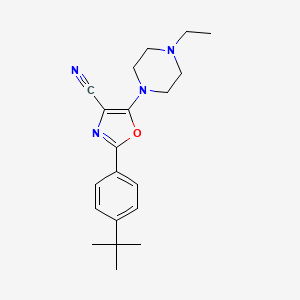![molecular formula C27H29ClN2O5 B11127144 5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127144.png)
5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a benzofuran ring, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzofuran ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Addition of the morpholine moiety through nucleophilic substitution.
- Final assembly of the pyrrolidone ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as NaOH (Sodium hydroxide) or other strong nucleophiles.
Major Products
- Oxidation of the hydroxy group would yield a ketone derivative.
- Reduction of the carbonyl group would yield an alcohol derivative.
- Substitution reactions could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one (without the morpholine moiety).
- 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one (with a piperidine moiety instead of morpholine).
Uniqueness
The presence of the morpholine moiety in 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one may confer unique properties such as increased solubility, enhanced binding affinity to biological targets, or improved pharmacokinetic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C27H29ClN2O5 |
|---|---|
Peso molecular |
497.0 g/mol |
Nombre IUPAC |
(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29ClN2O5/c1-17-14-20-15-19(6-7-22(20)35-17)25(31)23-24(18-4-2-5-21(28)16-18)30(27(33)26(23)32)9-3-8-29-10-12-34-13-11-29/h2,4-7,15-17,24,31H,3,8-14H2,1H3/b25-23- |
Clave InChI |
GEZOEGAIXJRDLG-BZZOAKBMSA-N |
SMILES isomérico |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Cl)/O |
SMILES canónico |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B11127071.png)
![2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one](/img/structure/B11127075.png)
![methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11127085.png)
methanone](/img/structure/B11127093.png)
![7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127101.png)
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127109.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B11127112.png)
![(2Z)-6-[(4-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11127114.png)

![3-hydroxy-5-(4-methylphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127123.png)
![5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B11127130.png)
![2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11127135.png)
![2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11127139.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127153.png)
